Cas no 39522-26-4 (6-Methyl-2H-1,4-benzoxazin-3(4H)-one)

6-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound featuring a benzoxazinone core structure with a methyl substituent at the 6-position. This compound is of interest in synthetic and medicinal chemistry due to its role as a versatile intermediate in the preparation of biologically active molecules, including agrochemicals and pharmaceuticals. Its rigid bicyclic framework and functional group compatibility make it valuable for constructing complex scaffolds. The compound exhibits stability under standard conditions, facilitating handling and storage. Researchers utilize it in studies involving plant defense mechanisms, as benzoxazinoids are known for their allelopathic and pesticidal properties. Its well-defined chemical properties support reproducible results in experimental applications.
6-Methyl-2H-1,4-benzoxazin-3(4H)-one structure
39522-26-4 structure
商品名:6-Methyl-2H-1,4-benzoxazin-3(4H)-one
CAS番号:39522-26-4
MF:C9H9NO2
メガワット:163.17326
MDL:MFCD01321311
CID:314611
PubChem ID:24871132

6-Methyl-2H-1,4-benzoxazin-3(4H)-one 化学的及び物理的性質

名前と識別子

    • 6-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
    • 2H-1,4-Benzoxazin-3(4H)-one,6-methyl-
    • 6-METHYL-2H-1,4-BENZOXAZIN-3(4H)-ONE
    • 6-methyl-4H-1,4-benzoxazin-3-one
    • 2,3-Dihydro-6-methyl-3-oxo-4H-1,4-benzoxazine
    • 6-methyl-2,4-dihydro-1,4-benzoxazin-3-one
    • 6-methyl-4H-benz[1,4]oxazin-3-one
    • 6-methyl-4H-benzo[1,4]oxazin-3-one
    • methylbenzoxazinone
    • 39522-26-4
    • FT-0680323
    • 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, 98%
    • MFCD01321311
    • J-518885
    • 6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
    • BDBM50270676
    • AKOS003392315
    • EU-0063551
    • JSBZPNRRLJLZBE-UHFFFAOYSA-N
    • 6-Methyl-2H-1,4-benzoxazine-3(4H)-one
    • CCG-321495
    • CS-0085207
    • F87920
    • AB09061
    • DTXSID20192653
    • CHEMBL485691
    • 3W-0266
    • SCHEMBL279594
    • 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl-
    • STK317994
    • 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
    • MDL: MFCD01321311
    • インチ: InChI=1S/C9H9NO2/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11)
    • InChIKey: JSBZPNRRLJLZBE-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC2=C(OCC(N2)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 163.06300
  • どういたいしつりょう: 163.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • 色と性状: Not available
  • 密度みつど: 1.198
  • ゆうかいてん: 207-209 °C (lit.)
  • ふってん: 340.8°Cat760mmHg
  • フラッシュポイント: 159.9°C
  • 屈折率: 1.555
  • PSA: 38.33000
  • LogP: 1.46390
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

6-Methyl-2H-1,4-benzoxazin-3(4H)-one セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • リスク用語:R36/37/38

6-Methyl-2H-1,4-benzoxazin-3(4H)-one 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Methyl-2H-1,4-benzoxazin-3(4H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
475467-5G
6-Methyl-2H-1,4-benzoxazin-3(4H)-one
39522-26-4 98%
5G
477.19 2021-05-17
Alichem
A019094147-100g
6-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
39522-26-4 95%
100g
$786.92 2023-09-02
TRC
M321345-50mg
6-Methyl-2H-1,4-benzoxazin-3(4H)-one
39522-26-4
50mg
$ 65.00 2022-06-04
1PlusChem
1P00CASD-1g
6-METHYL-2H-1,4-BENZOXAZIN-3(4H)-ONE
39522-26-4 99% (GC)
1g
$33.00 2025-02-26
1PlusChem
1P00CASD-5g
6-METHYL-2H-1,4-BENZOXAZIN-3(4H)-ONE
39522-26-4 97%
5g
$78.00 2025-02-26
OTAVAchemicals
1258383-100MG
6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
39522-26-4 95%
100MG
$104 2023-07-03
abcr
AB157022-25g
6-Methyl-2H-1,4-benzoxazin-3(4H)-one; .
39522-26-4
25g
€333.40 2024-04-17
abcr
AB157022-5g
6-Methyl-2H-1,4-benzoxazin-3(4H)-one; .
39522-26-4
5g
€112.40 2024-04-17
1PlusChem
1P00CASD-10g
6-METHYL-2H-1,4-BENZOXAZIN-3(4H)-ONE
39522-26-4 97%
10g
$111.00 2025-02-26
1PlusChem
1P00CASD-100g
6-Methyl-2H-1,4-benzoxazin-3(4H)-one
39522-26-4 ≥ 98% (HPLC)
100g
$819.00 2025-03-13

6-Methyl-2H-1,4-benzoxazin-3(4H)-oneに関する追加情報

Recent Advances in the Study of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 39522-26-4) and Its Applications in Chemical Biology and Medicine

6-Methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 39522-26-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its benzoxazinone core, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and biological activities. The following research brief consolidates the latest findings related to this compound, providing insights into its current and future applications in the field.

Recent studies have highlighted the versatility of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one as a scaffold for drug development. Its structural features make it an attractive candidate for the design of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a modulator of key inflammatory pathways, suggesting its potential as a lead compound for the treatment of chronic inflammatory diseases.

In addition to its pharmacological potential, advancements in the synthetic chemistry of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one have been reported. Researchers have developed more efficient and sustainable synthetic routes, enabling larger-scale production and facilitating further biological testing. A notable example is the use of green chemistry principles to optimize the synthesis of this compound, as detailed in a recent article in Organic Process Research & Development. These innovations are critical for reducing the environmental impact of pharmaceutical manufacturing while maintaining high yields and purity.

The biological mechanisms underlying the activity of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one have also been elucidated in recent research. Studies employing molecular docking and in vitro assays have identified specific protein targets, such as cyclooxygenase-2 (COX-2) and certain kinases, which interact with the compound to exert its effects. These findings, published in journals like Bioorganic & Medicinal Chemistry Letters, provide a foundation for structure-activity relationship (SAR) studies aimed at optimizing the compound's efficacy and selectivity.

Looking ahead, the potential applications of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one extend beyond traditional small-molecule therapeutics. Emerging research explores its use in drug delivery systems and as a component of hybrid molecules designed to target multiple disease pathways simultaneously. Such innovations are expected to drive the next wave of developments in personalized medicine and combination therapies.

In conclusion, 6-Methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 39522-26-4) represents a promising compound with diverse applications in chemical biology and medicine. Continued research into its pharmacological properties, synthetic accessibility, and mechanistic insights will undoubtedly uncover new opportunities for its use in addressing unmet medical needs. This brief underscores the importance of ongoing interdisciplinary collaboration to fully realize the potential of this versatile molecule.

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Amadis Chemical Company Limited
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